Superior Synthetic Versatility via Regioselective Cross-Coupling Enabled by the 5-Chloro Substituent
The 5-chloro substituent on the target compound enables efficient Suzuki–Miyaura cross-coupling to generate fully substituted pyrazoles. This transformation is not possible with the non-halogenated analog 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0), limiting its synthetic applications [1]. In a study on halogenated aminopyrazoles, cross-coupling reactions achieved overall yields of up to 71% over four steps, including deaminative transformations through diazotization followed by arylation, demonstrating the unique utility of the chloro-substituted scaffold [1].
| Evidence Dimension | Capacity for Suzuki–Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Enables cross-coupling reactions; overall yield up to 71% over four steps for arylated pyrazoles. |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0): No chlorine handle; cross-coupling not applicable. |
| Quantified Difference | Qualitative functional advantage; cross-coupling feasible vs. not feasible. |
| Conditions | Palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids. |
Why This Matters
The 5-chloro group enables a range of downstream transformations that are inaccessible to non-halogenated analogs, increasing the return on investment for procurement by expanding accessible chemical space.
- [1] Jedinak, L. et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. J. Org. Chem. 2017, 82 (24), 13656–13662. View Source
